6-Bromo-2-chloro-3-methylbenzyl alcohol
Description
6-Bromo-2-chloro-3-methylbenzyl alcohol (hypothetical structure inferred from analogs) is a halogenated benzyl alcohol derivative with bromine, chlorine, and methyl substituents on the aromatic ring. Benzyl alcohols with halogen and alkyl substituents are often intermediates in pharmaceutical and agrochemical synthesis, where substituent positions and halogen types critically influence their behavior .
Properties
IUPAC Name |
(6-bromo-2-chloro-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIANKSUJNYEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-methylbenzyl alcohol typically involves the bromination and chlorination of 3-methylbenzyl alcohol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 6-Bromo-2-chloro-3-methylbenzaldehyde or 6-Bromo-2-chloro-3-methylbenzoic acid.
Reduction: 3-Methylbenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-chloro-3-methylbenzyl alcohol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-methylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on formula.
Impact of Substituent Positions and Halogen Types
Bromine at position 6 (as in the hypothetical target compound) versus position 2 (as in 2-bromo-5-chlorobenzyl alcohol) alters electron density distribution. Bromine’s electron-withdrawing effect may deactivate the ring, influencing electrophilic substitution patterns .
Halogen-Specific Properties: Fluorine in 2-bromo-3-chloro-6-fluorobenzyl alcohol increases electronegativity, likely enhancing the hydroxyl group’s acidity compared to methyl- or chlorine-substituted analogs . Dichloro-substituted 6-bromo-2,3-dichlorobenzyl alcohol exhibits higher molecular weight (256 vs. ~235 for mono-chloro analogs), impacting solubility and vapor pressure (0.0 mmHg at 25°C) .
Biological Activity
6-Bromo-2-chloro-3-methylbenzyl alcohol is an organic compound that has garnered attention in various fields of biological research due to its potential interactions with enzymes and receptors. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrClO, with a molecular weight of 263.52 g/mol. The compound features both bromine and chlorine substituents, which significantly influence its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Methyl 3-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide.
- Chlorination : The resulting brominated intermediate undergoes chlorination using thionyl chloride or phosphorus pentachloride.
- Reduction : The ester group can be reduced to yield the desired alcohol using reducing agents like lithium aluminum hydride.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of halogen substituents affects the compound's binding affinity and specificity:
- Enzyme Inhibition : The compound may inhibit certain enzymes by altering their active sites or competing with natural substrates.
- Receptor Binding : Its structural similarity to biologically active compounds allows it to bind to receptors, potentially modulating various biochemical pathways .
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, which may be useful in developing new antibiotics.
- Antiparasitic Effects : Similar compounds have shown efficacy against parasites, indicating potential applications in treating diseases like malaria or leishmaniasis .
- Cytotoxicity : Research indicates that it may exhibit cytotoxic effects on certain cancer cell lines, suggesting a role in cancer therapy.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 6-bromo-2-chloro-3-methylbenzyl alcohol, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step functionalization of a benzyl alcohol scaffold. Key steps include halogenation, methylation, and hydroxyl protection/deprotection. For example:
- Step 1 : Bromination of a pre-chlorinated benzyl alcohol precursor using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C .
- Step 2 : Methylation via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Table 1 : Optimization of Reaction Conditions
| Step | Reagent/Catalyst | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination | NBS, AIBN | 0–5°C | 65–75 | >90 (HPLC) |
| Methylation | CH₃I, K₂CO₃ | 60°C | 80–85 | >95 (GC) |
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of spectroscopic and chromatographic methods is recommended:
- NMR : H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 7.2–7.5 ppm) and the benzyl alcohol -CH₂OH group (δ 4.6 ppm, broad) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 249.94 (calculated for C₈H₈BrClO) .
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment (>97% by area) .
Q. How can researchers mitigate decomposition during purification?
- Low-Temperature Crystallization : Use ice-cold ethanol/water mixtures to minimize thermal degradation of the benzyl alcohol group .
- Inert Atmosphere : Purge solvents with nitrogen during column chromatography to prevent oxidation .
- Stability Testing : Monitor purity over 24 hours under storage conditions (e.g., -20°C, dark) using accelerated stability protocols .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
The bromine atom at the para position (relative to -CH₂OH) undergoes Suzuki-Miyaura coupling with arylboronic acids, while the chlorine at ortho positions may hinder Pd catalyst coordination. Computational studies (DFT) suggest:
- Steric Effects : The 3-methyl group increases torsional strain, reducing coupling efficiency by ~15% compared to non-methylated analogs .
- Electronic Effects : Electron-withdrawing substituents (Br, Cl) activate the ring for nucleophilic aromatic substitution but deactivate it for electrophilic reactions .
Table 2 : Reactivity in Cross-Coupling Reactions
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 60 | ||
| Pd(dba)₂, SPhos | 72 |
Q. How can researchers resolve contradictions in reported optimal reaction conditions for bromination?
Discrepancies in bromination efficiency (e.g., solvent polarity, catalyst loading) require Design of Experiments (DOE) approaches:
Q. What computational tools are recommended to predict the biological activity of derivatives?
Q. How does pH affect the stability of this compound in aqueous solutions?
- Acidic Conditions (pH < 3) : Rapid degradation via hydrolysis of the benzyl alcohol group (t₁/₂ = 2 hours) .
- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours; store in buffered solutions (e.g., phosphate buffer) .
Q. What strategies enhance the compound’s utility as a chiral building block?
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to separate enantiomers via esterification .
- Chiral Auxiliaries : Introduce menthol or binaphthyl groups to direct asymmetric synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
